Fenhexamid-d10

Catalog No.
S15907512
CAS No.
M.F
C14H17Cl2NO2
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenhexamid-d10

Product Name

Fenhexamid-d10

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

Molecular Formula

C14H17Cl2NO2

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2

InChI Key

VDLGAVXLJYLFDH-CYHVTVHMSA-N

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl)([2H])[2H])([2H])[2H])[2H]

Fenhexamid-d10 is a deuterated derivative of fenhexamid, a hydroxyanilide fungicide commonly used in agriculture. The compound's full IUPAC name is 2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide, with a molecular formula of C14H17Cl2NO2C_{14}H_{17}Cl_{2}NO_{2} and a molecular weight of approximately 312.256 g/mol. The incorporation of deuterium atoms into the fenhexamid structure enhances its stability and alters its physical properties, making it useful for various analytical applications.

Typical of organic compounds:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: In this reaction type, one atom or group is replaced by another. Common reagents include halogens and nucleophiles.

The specific products formed from these reactions depend on the conditions and reagents used, allowing for diverse synthetic pathways and applications in research.

Fenhexamid-d10 exhibits biological activity similar to that of its non-deuterated counterpart. It acts primarily as a fungicide by inhibiting ergosterol biosynthesis in fungi. This inhibition occurs through the targeting of the sterol 3-ketoreductase enzyme, which is crucial for the C4-demethylation step in ergosterol synthesis. The disruption of this pathway leads to the accumulation of toxic sterol intermediates, ultimately resulting in cell death .

The synthesis of Fenhexamid-d10 involves replacing hydrogen atoms in the fenhexamid molecule with deuterium atoms. This process typically starts with the preparation of deuterated precursors followed by their incorporation into the target molecule under controlled conditions. Industrial production methods mirror these synthetic routes but are scaled for efficiency and purity to meet analytical standards.

Fenhexamid-d10 is utilized in various fields:

  • Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Biology: In studies regarding the metabolism and degradation pathways of fenhexamid in biological systems.
  • Medicine: For pharmacokinetic studies to track the distribution and elimination processes of fenhexamid.
  • Industry: In quality control and regulatory compliance testing for agricultural products .

Research involving Fenhexamid-d10 focuses on its interactions within biological systems and its efficacy as a fungicide. Studies have shown that it can effectively inhibit fungal growth while minimizing impacts on non-target organisms. Its unique deuterated structure allows for precise tracking in metabolic studies and enhances analytical detection methods .

Similar Compounds: Comparison with Other Compounds

Fenhexamid-d10 shares structural similarities with several other compounds but exhibits unique properties due to its deuterated nature. Here are some similar compounds:

Compound NameStructure TypeKey Feature
FenhexamidHydroxyanilide FungicideNon-deuterated form used widely in agriculture
MyclobutanilBenzimidazole FungicideDifferent mechanism; targets fungal cell division
AzoxystrobinStrobilurin FungicideBroader spectrum against various fungi
BoscalidCarboxamide FungicideInhibits fungal respiration

Uniqueness of Fenhexamid-d10

The key uniqueness of Fenhexamid-d10 lies in its isotopic labeling with deuterium, which provides enhanced stability and allows for more accurate tracking in analytical methods compared to its non-deuterated counterparts. This property makes it particularly valuable in research settings where precise measurements are critical .

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

311.1264016 g/mol

Monoisotopic Mass

311.1264016 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

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